molecular formula C8H9N3O B12082710 1-(Pyrimidin-2-yl)pyrrolidin-3-one CAS No. 956723-06-1

1-(Pyrimidin-2-yl)pyrrolidin-3-one

Cat. No.: B12082710
CAS No.: 956723-06-1
M. Wt: 163.18 g/mol
InChI Key: CTIGGCZQCFQABR-UHFFFAOYSA-N
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Description

3-Pyrrolidinone, 1-(2-pyrimidinyl)- is a heterocyclic organic compound with the molecular formula C8H9N3O. It is characterized by a pyrrolidinone ring fused with a pyrimidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinone, 1-(2-pyrimidinyl)- typically involves the reaction of pyrrolidinone with pyrimidine derivatives under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction between the pyrrolidinone and the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinone, 1-(2-pyrimidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of pyrimidinyl-substituted compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Pyrrolidinone, 1-(2-pyrimidinyl)- involves its interaction with specific molecular targets in biological systems. The pyrimidinyl group can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyrrolidinone, 1-(2-pyrimidinyl)- is unique due to its specific combination of a pyrrolidinone ring and a pyrimidinyl group. This structure provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

956723-06-1

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-pyrimidin-2-ylpyrrolidin-3-one

InChI

InChI=1S/C8H9N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4H,2,5-6H2

InChI Key

CTIGGCZQCFQABR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C2=NC=CC=N2

Origin of Product

United States

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